![molecular formula C18H22N2O2 B14426157 N-Methoxy-N-methyl-N'-[4-(3-phenylpropyl)phenyl]urea CAS No. 81362-51-8](/img/structure/B14426157.png)
N-Methoxy-N-methyl-N'-[4-(3-phenylpropyl)phenyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methoxy-N-methyl-N’-[4-(3-phenylpropyl)phenyl]urea is an organic compound that belongs to the class of ureas This compound is characterized by the presence of a methoxy group, a methyl group, and a phenylpropyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methoxy-N-methyl-N’-[4-(3-phenylpropyl)phenyl]urea typically involves the reaction of N-methoxy-N-methylamine with 4-(3-phenylpropyl)phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea compound.
Industrial Production Methods
In an industrial setting, the production of N-Methoxy-N-methyl-N’-[4-(3-phenylpropyl)phenyl]urea may involve the use of large-scale reactors and automated systems to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-Methoxy-N-methyl-N’-[4-(3-phenylpropyl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or methyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-Methoxy-N-methyl-N’-[4-(3-phenylpropyl)phenyl]urea has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-Methoxy-N-methyl-N’-[4-(3-phenylpropyl)phenyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific context and application being studied.
Comparison with Similar Compounds
Similar Compounds
- N-Methoxy-N-methyl-N’-[4-(2-phenylethyl)phenyl]urea
- N-Methoxy-N-methyl-N’-[4-(4-phenylbutyl)phenyl]urea
- N-Methoxy-N-methyl-N’-[4-(3-phenylpropyl)phenyl]thiourea
Uniqueness
N-Methoxy-N-methyl-N’-[4-(3-phenylpropyl)phenyl]urea is unique due to its specific substitution pattern and the presence of both methoxy and methyl groups. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
81362-51-8 |
|---|---|
Molecular Formula |
C18H22N2O2 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
1-methoxy-1-methyl-3-[4-(3-phenylpropyl)phenyl]urea |
InChI |
InChI=1S/C18H22N2O2/c1-20(22-2)18(21)19-17-13-11-16(12-14-17)10-6-9-15-7-4-3-5-8-15/h3-5,7-8,11-14H,6,9-10H2,1-2H3,(H,19,21) |
InChI Key |
LNKQVKALXYYHHN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)NC1=CC=C(C=C1)CCCC2=CC=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Cyclohexen-1-one, 3-[phenyl(phenylmethyl)amino]-](/img/structure/B14426075.png)
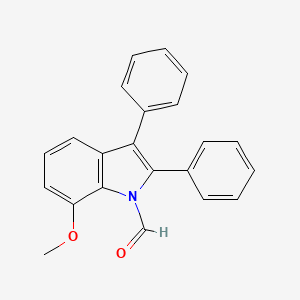
![1-[Nitroso(propan-2-yl)amino]ethyl acetate](/img/structure/B14426082.png)
![N-[(Benzyloxy)carbonyl]-L-leucyl-L-isoleucinamide](/img/structure/B14426087.png)
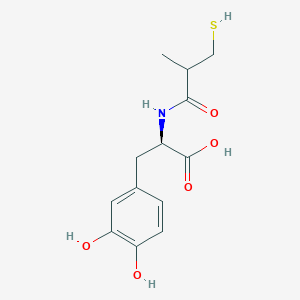
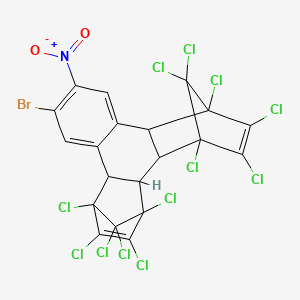
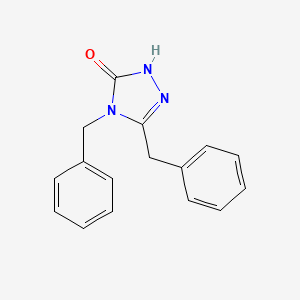
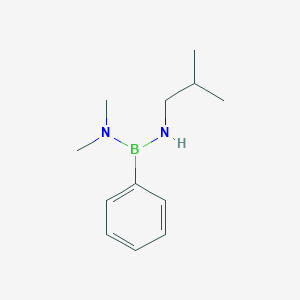
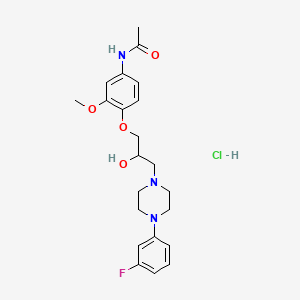
![9-Acetyl-2-methyl-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14426125.png)
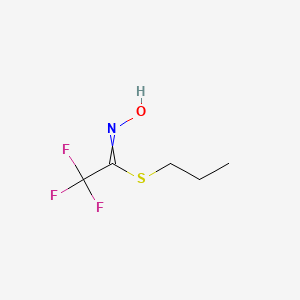
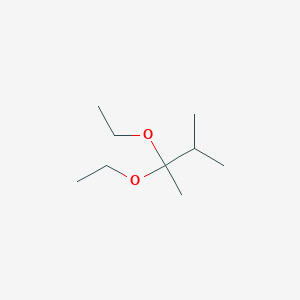
![1,1'-{[3-(Bromomethyl)-1,2-phenylene]bis(oxymethylene)}dibenzene](/img/structure/B14426139.png)
